2,2-Dimethyloctanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,2-dimethyloctanoic acid involves several chemical processes. A study by H. Den (1965) outlined the biological oxidation of 2,2-dimethyl [1-14 C]octanoic acid in rats, leading to the formation of polar metabolites such as 2,2-dimethyladipic acid and 2,2-dimethyl-7-ketooctanoic acid, suggesting initial oxidative processes or enzymatic interconversion. Another approach for synthesizing related compounds, such as 2,2-dimethylolheptanoic acid, was detailed by W. Yun (2011), indicating oxidation reactions as a pivotal step in synthesis (Den, 1965) (Yun, 2011).
Scientific Research Applications
Synthetic Applications : A study by Wijk and Lugtenburg (2002) developed a modular synthetic scheme using 2,2-Dimethyloctanoic acid derivatives for synthesizing 13C-labeled carotenoids (Wijk & Lugtenburg, 2002).
Biological Studies : Den (1965) found that the biological oxidation of 2,2-Dimethyloctanoic acid in rats leads to the formation of various compounds, which can be crucial for understanding metabolic pathways (Den, 1965).
Cancer Research : Wang et al. (2013) synthesized a derivative of 2,2-Dimethyloctanoic acid and found it to show moderate cytotoxicity against human cancer cell lines, indicating potential applications in cancer treatment (Wang et al., 2013).
Chemical Synthesis : Yun (2011) optimized conditions for preparing 2,2-dimethylolheptanoic acid, a compound related to 2,2-Dimethyloctanoic acid, indicating its utility in chemical synthesis (Yun, 2011).
Molecular Recognition Studies : Wash et al. (1997) demonstrated intermolecular hydrogen bonding between amide and carboxylic acid groups in a 2,2-dimethylbutynoic acid dimer, which relates to molecular recognition and self-complementation, showing the compound's utility in studying molecular interactions (Wash et al., 1997).
Neurological Research : Linker et al. (2011) found that fumaric acid esters, related to 2,2-Dimethyloctanoic acid, have neuroprotective effects in neuroinflammation by activating the Nrf2 antioxidant pathway, which could benefit multiple sclerosis patients (Linker et al., 2011).
Material Science : Studies on dicarboxylic acid esters, a class including 2,2-Dimethyloctanoic acid, show their potential as components in modern synthetic oils, highlighting their utility in industrial applications (Gryglewicz & Oko, 2005).
properties
IUPAC Name |
2,2-dimethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDGHRNXGEHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | 2,2-DIMETHYL OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058356 | |
Record name | 2,2-Dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999) | |
Record name | 2,2-DIMETHYL OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,2-Dimethyloctanoic acid | |
CAS RN |
29662-90-6 | |
Record name | 2,2-DIMETHYL OCTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2-Dimethyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29662-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV14V52PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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